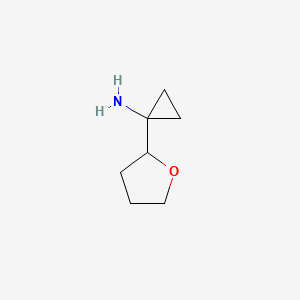
1-(Oxolan-2-yl)cyclopropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Oxolan-2-yl)cyclopropan-1-amine is a chemical compound with the molecular formula C7H13NO and a molecular weight of 127.18 g/mol . It is also known by its IUPAC name, 1-tetrahydro-2-furanylcyclopropanamine . This compound is characterized by the presence of a cyclopropane ring attached to an oxolane (tetrahydrofuran) ring, making it an interesting subject for chemical research and industrial applications.
準備方法
The synthesis of 1-(Oxolan-2-yl)cyclopropan-1-amine typically involves the reaction of cyclopropanamine with oxolane derivatives under specific conditions. One common method involves the use of a cyclopropanation reaction where a cyclopropane ring is formed by the addition of a carbene to an olefin. The reaction conditions often require the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. This method can be optimized to control reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity .
化学反応の分析
1-(Oxolan-2-yl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -78°C to room temperature. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(Oxolan-2-yl)cyclopropan-1-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials, where its unique structural properties are leveraged to achieve desired chemical and physical characteristics
作用機序
The mechanism of action of 1-(Oxolan-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to neurotransmitter receptors in the brain, altering neuronal signaling and potentially providing therapeutic benefits in neurological conditions .
類似化合物との比較
1-(Oxolan-2-yl)cyclopropan-1-amine can be compared with other similar compounds, such as:
rac-(1R,2R)-2-(Oxolan-2-yl)cyclopropan-1-amine: This compound has a similar structure but differs in its stereochemistry, which can influence its chemical reactivity and biological activity.
1-(Oxolan-3-yl)cyclopropan-1-amine: This compound has the oxolane ring attached at a different position on the cyclopropane ring, leading to different chemical and physical properties.
特性
IUPAC Name |
1-(oxolan-2-yl)cyclopropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c8-7(3-4-7)6-2-1-5-9-6/h6H,1-5,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGRCGXYNGXAML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2(CC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














